Cas no 103844-77-5 (Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-)

Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl- structure
103844-77-5 structure
Nome del prodotto:Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-
Numero CAS:103844-77-5
MF:C23H29N3O
MW:363.49586558342
CID:177310
PubChem ID:3047786

Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-
    • N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide
    • AC1MILTG
    • CHEMBL2105143
    • N-((2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-N,3-dimethylbutanamide
    • N-((2-(p-Ethylphenyl)-6-methylimidazo(1,2-a)pyridin-3-yl)methyl)-N,3-dimethylbutyramide
    • N-((2-(p-Ethylphenyl)-6-methylimidazo(1,2-a)pyridin-3-yl)methyl)-N,3-dimethyl-butyramide.
    • Necopidem
    • SureCN1061121
    • Unii-G4N2F166mn
    • Necopidem [inn]
    • Q6985623
    • NS00127017
    • Imidazo[1,2-a]pyridine, butanamide deriv.
    • SCHEMBL1061121
    • 103844-77-5
    • DTXSID50146109
    • G4N2F166MN
    • Inchi: InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3
    • Chiave InChI: YRMLUAGKHYADKJ-UHFFFAOYSA-N
    • Sorrisi: CC(CC(N(CC1N2C=C(C=CC2=NC=1C1=CC=C(CC)C=C1)C)C)=O)C

Proprietà calcolate

  • Massa esatta: 363.23127
  • Massa monoisotopica: 363.231
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 486
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 37.6A^2

Proprietà sperimentali

  • Densità: 1.08
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.578
  • PSA: 37.61
  • LogP: 4.87660
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.